molecular formula C23H24N2O7S B5470026 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B5470026
M. Wt: 472.5 g/mol
InChI Key: KGRUHCGTGQQPCM-GZTJUZNOSA-N
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Description

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound that features a benzodioxole ring, a methoxybenzoyl group, and a methylsulfanylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved by reacting catechol with disubstituted halomethanes.

    Introduction of the methoxybenzoyl group: This step involves the acylation of an amine with 2-methoxybenzoyl chloride under basic conditions.

    Formation of the enoyl linkage: This is typically done through a condensation reaction between the benzodioxole derivative and the methoxybenzoyl amine.

    Attachment of the methylsulfanylbutanoic acid moiety: This final step involves the coupling of the enoyl intermediate with 4-methylsulfanylbutanoic acid using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The enoyl linkage can be reduced to a single bond using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzoyl group can enhance the compound’s binding affinity to its targets, while the enoyl and sulfanyl groups can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-30-18-6-4-3-5-15(18)21(26)25-17(22(27)24-16(23(28)29)9-10-33-2)11-14-7-8-19-20(12-14)32-13-31-19/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRUHCGTGQQPCM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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